Cas no 13073-26-2 (2-Iodo-6-nitrophenol)

2-Iodo-6-nitrophenol structure
2-Iodo-6-nitrophenol structure
Product name:2-Iodo-6-nitrophenol
CAS No:13073-26-2
MF:C6H4NO3I
Molecular Weight:265.00486
MDL:MFCD00859244
CID:1028651
PubChem ID:13585202

2-Iodo-6-nitrophenol 化学的及び物理的性質

名前と識別子

    • 2-Iodo-6-nitrophenol
    • 2-Iodo-6-nitro-phenol
    • 2-Iodo-6-nitrophenol97%
    • 2-Iodo-6-nitrophenol 97%
    • 2-Hydroxy-3-iodonitrobenzene
    • Phenol, 2-iodo-6-nitro-
    • D92861
    • SCHEMBL7114571
    • CS-0148052
    • MFCD00859244
    • 6-iodo-2-nitrophenol
    • DTXSID00544393
    • AKOS022172087
    • 13073-26-2
    • PS-10599
    • DTXCID40495178
    • MDL: MFCD00859244
    • インチ: InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
    • InChIKey: UGDVZTHIEZAYRU-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])O)I

計算された属性

  • 精确分子量: 264.92359g/mol
  • 同位素质量: 264.92359g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 66Ų

2-Iodo-6-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014003484-250mg
2-Iodo-6-nitrophenol
13073-26-2 97%
250mg
470.40 USD 2021-06-22
eNovation Chemicals LLC
Y1014393-250mg
Phenol, 2-iodo-6-nitro-
13073-26-2 97%
250mg
$120 2024-06-08
TRC
I706710-50mg
2-iodo-6-nitrophenol
13073-26-2
50mg
$ 95.00 2022-06-04
TRC
I706710-10mg
2-iodo-6-nitrophenol
13073-26-2
10mg
$ 50.00 2022-06-04
Alichem
A014003484-1g
2-Iodo-6-nitrophenol
13073-26-2 97%
1g
1,490.00 USD 2021-06-22
Chemenu
CM127017-1g
2-iodo-6-nitrophenol
13073-26-2 95%
1g
$286 2024-08-02
Ambeed
A436398-1g
2-Iodo-6-nitrophenol
13073-26-2 97%
1g
$64.0 2025-02-25
Ambeed
A436398-100mg
2-Iodo-6-nitrophenol
13073-26-2 97%
100mg
$9.0 2025-02-25
abcr
AB531525-1 g
2-Iodo-6-nitrophenol; .
13073-26-2
1g
€396.00 2022-08-31
1PlusChem
1P000VD4-10g
Phenol, 2-iodo-6-nitro-
13073-26-2 97%
10g
$936.00 2023-12-22

2-Iodo-6-nitrophenol 関連文献

2-Iodo-6-nitrophenolに関する追加情報

2-Iodo-6-nitrophenol (CAS No. 13073-26-2): A Comprehensive Overview

Introduction to 2-Iodo-6-nitrophenol

2-Iodo-6-nitrophenol, also known by its CAS registry number 13073-26-2, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an iodine atom at the second position and a nitro group at the sixth position on a phenol ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable tool in various research and industrial applications.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 2-Iodo-6-nitrophenol, optimizing its purity and yield. These developments have been driven by the increasing demand for high-quality chemical intermediates in drug discovery and materials development.

Chemical Structure and Properties

The molecular structure of 2-Iodo-6-nitrophenol consists of a phenolic ring with two substituents: an iodine atom at position 2 and a nitro group (-NO₂) at position 6. The phenolic hydroxyl group (-OH) at position 1 further contributes to the compound's reactivity and solubility properties. The presence of these groups creates a balance between hydrophilic and hydrophobic characteristics, making the compound versatile for various applications.

The compound exhibits a melting point of approximately 185°C, with a molecular weight of 289.9 g/mol. Its solubility in water is moderate, while it shows higher solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in both aqueous and organic reaction environments.

Synthesis and Purification Methods

The synthesis of 2-Iodo-6-nitrophenol typically involves multi-step reactions, often starting from phenol derivatives. One common approach is the nitration of resorcinol followed by iodination at specific positions. Recent studies have focused on improving the selectivity of these reactions to minimize by-products and enhance yield.

Purification techniques such as column chromatography and recrystallization are commonly employed to obtain high-purity samples of 2-Iodo-6-nitrophenol. Advanced analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the compound's identity and purity.

Applications in Research and Industry

Pharmacological Applications: The unique combination of functional groups in 2-Iodo-6-nitrophenol makes it an attractive candidate for drug discovery efforts. Recent research has explored its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways.

Additionally, studies have investigated its role as a precursor in the synthesis of more complex bioactive molecules. Its iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial in medicinal chemistry.

Materials Science Applications: In the field of materials science, 2-Iodo-6-nitrophenol has been utilized as a building block for constructing advanced materials such as polymers and nanoparticles. Its nitro group provides opportunities for cross-linking reactions, enhancing the mechanical properties of resulting materials.

Recent advancements have also explored its use in the development of sensors for detecting environmental pollutants. The compound's reactivity towards certain analytes makes it a promising candidate for designing selective sensing platforms.

Environmental Considerations and Safety Precautions

The environmental impact of 2-Iodo-6-nitrophenol, like many synthetic chemicals, requires careful consideration. Research into its biodegradation pathways has shown that under specific conditions, the compound can be metabolized by microorganisms, reducing its persistence in natural systems.

Safety guidelines recommend handling 2-Iodo-6-nitrophenol with appropriate personal protective equipment (PPE) due to its potential irritant effects on skin and eyes. Storage should be carried out in tightly sealed containers to prevent contamination and degradation.

Future Directions and Research Opportunities

The future of 2-Iodo-6-nitrophenol lies in exploring its potential across emerging fields such as green chemistry and sustainable materials development. Researchers are actively investigating methods to synthesize this compound using environmentally friendly reagents and catalysts.

Potential applications in nanotechnology are also being explored, with studies focusing on its ability to self-assemble into nanostructures under specific conditions. These developments could pave the way for innovative uses in drug delivery systems and electronic devices.

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